2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-hydroxy-6-phenylpyrimidine-2-thiol with N-(4-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of dihydropyrimidines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenated derivatives of the compound can react with nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The sulfur atom in the pyrimidine ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the phenyl and pyrimidine rings can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. The exact pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Uniqueness
Compared to its analogs, 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide may exhibit unique biological activities due to the presence of the 4-methylphenyl group, which can influence its binding affinity and specificity towards molecular targets. The hydroxyl group on the pyrimidine ring also contributes to its distinct chemical reactivity and potential for forming hydrogen bonds.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-7-9-15(10-8-13)20-18(24)12-25-19-21-16(11-17(23)22-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUULRPHEYEYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983643 |
Source
|
Record name | 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6510-07-2 |
Source
|
Record name | 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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